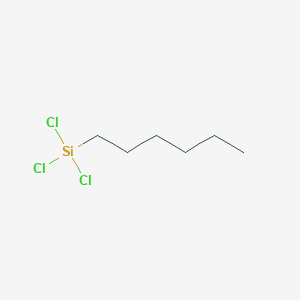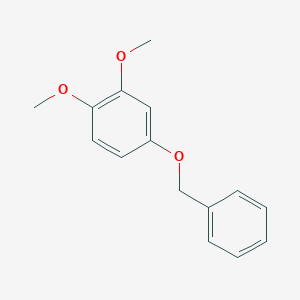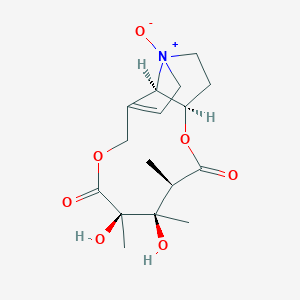
1-(isoquinolin-5-yl)-N-methylmethanamine
説明
“1-(isoquinolin-5-yl)ethanol” is a compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 g/mol . Another related compound is “(1S)-1-(isoquinolin-5-yl)ethan-1-ol” with the CAS Number: 2227837-50-3 .
Synthesis Analysis
The synthesis of a class of TRPV1 antagonists constructed on a N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide platform was reported . This class of compounds evolved from a 5-aminoisoquinoline urea lead .
Molecular Structure Analysis
The molecular structure of “1-(isoquinolin-5-yl)ethanol” has been analyzed . The compound has a topological polar surface area of 33.1 Ų and a complexity of 172 .
Chemical Reactions Analysis
There are reports of chemical reactions involving isoquinoline compounds . For example, an efficient method for the synthesis of substituted 1(2H)-isoquinolone derivatives via nickel-catalyzed annulation of substituted 2-halobenzamides with alkynes has been described .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(isoquinolin-5-yl)ethanol” have been analyzed . It has a molecular weight of 173.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
科学的研究の応用
Anticancer Agent Development
Isoquinoline derivatives: have been extensively studied for their potential as anticancer agents. The compound can serve as a pharmacophoric moiety in the development of new anticancer drugs. For instance, quinoline amines have shown promise in inhibiting non-small cell lung cancer cell lines, such as A549 . The molecular structure of isoquinoline allows for various substitutions that can enhance its anticancer activity, making it a valuable scaffold for drug discovery.
Molecular Docking Studies
The isoquinoline structure is also useful in molecular docking studies to identify potential interactions with key proteins involved in cancer pathways. For example, the PI3K/AKT/mTOR pathway is a common target in cancer research, and isoquinoline derivatives can be designed to bind with lesser energy, indicating a higher potential for efficacy .
Pharmacokinetic Profiling
In the realm of pharmacokinetics , the compound’s derivatives can be analyzed for their absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for determining the potential of a compound to be developed into a viable drug .
Chromatography and Mass Spectrometry
This compound can be utilized in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods in chemical analysis .
作用機序
Target of Action
The primary target of 1-(isoquinolin-5-yl)-N-methylmethanamine, also known as N-(isoquinolin-5-ylmethyl)-N-methylamine, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a member of the transient receptor potential (TRP) superfamily and is highly localized on peripheral and central processes of nociceptive afferent fibers .
Mode of Action
This compound acts as a potent and selective antagonist at both human and rat TRPV1 receptors . It blocks the activation of TRPV1 receptors by various stimuli, including capsaicin, protons, heat, and various endogenous lipid agonists such as anandamide and N-arachidonoyl-dopamine .
Biochemical Pathways
The compound’s action on TRPV1 receptors affects the nociceptive signaling pathways . By blocking the activation of TRPV1, it inhibits the influx of cations triggered by noxious stimuli, thereby reducing the transmission of pain signals .
Result of Action
The antagonistic action of this compound on TRPV1 receptors leads to a reduction in pain signals. It has been shown to effectively relieve acute and chronic inflammatory pain and postoperative pain . It dose-dependently reduces capsaicin-induced mechanical hyperalgesia .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, inflammation can enhance the sensitivity of TRPV1 receptors, thereby increasing the compound’s efficacy in relieving inflammatory pain . .
Safety and Hazards
将来の方向性
There are ongoing studies on isoquinoline compounds for their potential use in cancer treatment . For example, a compound with an unprecedented dual mechanism of action targeting both mitosis and autophagy has been discovered . This compound shows selectivity for cancer cells over normal cells, which is a key objective of targeted therapy .
特性
IUPAC Name |
1-isoquinolin-5-yl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHQGMKUUTMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586304 | |
| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(isoquinolin-5-yl)-N-methylmethanamine | |
CAS RN |
157610-84-9 | |
| Record name | N-Methyl-5-isoquinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157610-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
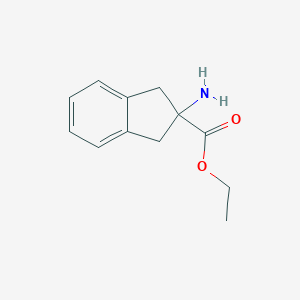
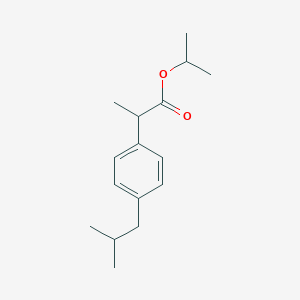
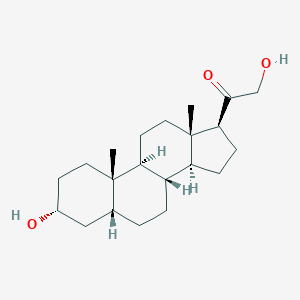
![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)


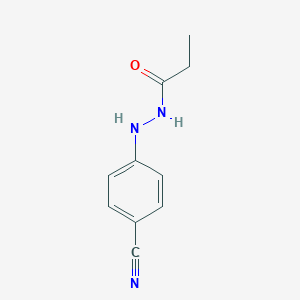
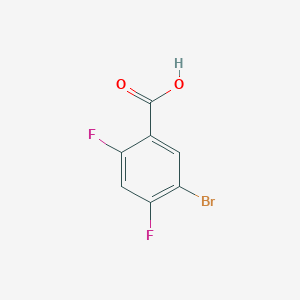
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)
